An In-Depth Technical Guide to C.I. Direct Orange 15 (CAS 1325-35-5)
An In-Depth Technical Guide to C.I. Direct Orange 15 (CAS 1325-35-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Direct Orange 15, identified by CAS number 1325-35-5, is a synthetic stilbene azo dye. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known applications. While specific toxicological data for Direct Orange 15 is limited, this document summarizes the general toxicological profile of azo dyes and highlights the potential for the release of aromatic amines upon degradation. Detailed experimental protocols for its synthesis are outlined based on established chemical literature. Currently, there is a notable absence of published research on the specific biological mechanisms of action or its effects on cellular signaling pathways.
Chemical and Physical Properties
C.I. Direct Orange 15 is a complex stilbene derivative, and its exact molecular formula and weight can vary as it is often a mixture of related compounds. It is characterized by the presence of both stilbene (-CH=CH-) and azo (-N=N-) chromophores, which are responsible for its orange color.
Table 1: Physicochemical Properties of C.I. Direct Orange 15
| Property | Value | Reference(s) |
| CAS Number | 1325-35-5 | [1] |
| C.I. Name | Direct Orange 15, 40002/40003 | |
| Appearance | Bright red to orange-red powder or liquid | [1][2] |
| Solubility | Soluble in water (orange solution); slightly soluble in ethanol; insoluble in other organic solvents. | [1] |
| Behavior in Acids | In strong sulfuric acid, it appears as a red-light blue solution, which upon dilution turns to an olive-yellow solution with a gray-light yellow precipitate. In nitric acid, the solution is yellow to olive. Addition of 10% sulfuric acid to the dye solution results in a yellow-brown color. | [1] |
| Behavior in Bases | Addition of a thick sodium hydroxide solution turns the dye solution more red. | [1] |
Synthesis
General Synthesis Pathway
The synthesis can be conceptualized as a two-stage process:
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Condensation: 4-nitrotoluene-2-sulfonic acid undergoes self-condensation in an alkaline medium to form 4,4'-dinitro-2,2'-stilbenedisulfonic acid.
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Reduction: The resulting dinitro stilbene intermediate is then partially reduced to create the final azo dye mixture known as Direct Orange 15.
Experimental Protocol: Synthesis of Stilbene Azo Dyes
The following is a generalized experimental protocol for the synthesis of stilbene azo dyes, based on the condensation of 4-nitrotoluene-2-sulfonic acid and subsequent reduction. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.
Materials:
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4-nitrotoluene-2-sulfonic acid
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Sodium hydroxide (or other suitable base)
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Reducing agent (e.g., sodium sulfide, glucose)
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Water
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Standard laboratory glassware and heating apparatus
Procedure:
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Condensation:
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Dissolve 4-nitrotoluene-2-sulfonic acid in an aqueous solution.
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Slowly add a concentrated solution of sodium hydroxide. The reaction is exothermic and the temperature should be carefully controlled.
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Heat the mixture to the desired temperature (typically between 60-90°C) and maintain for several hours with stirring to facilitate the condensation reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
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Reduction:
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Once the condensation is complete, cool the reaction mixture.
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Prepare a solution of the reducing agent (e.g., sodium sulfide or glucose) in water.
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Slowly add the reducing agent solution to the reaction mixture. The amount of reducing agent will determine the final shade of the dye.
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The reaction mixture is typically heated again for a period to ensure complete reduction.
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Isolation and Purification:
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The final dye product can be isolated by salting out with sodium chloride, followed by filtration.
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Further purification can be achieved by recrystallization from a suitable solvent system.
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Applications
C.I. Direct Orange 15 is primarily used as a direct dye for cellulosic materials. Its applications include:
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Textile Industry: Dyeing of cotton, viscose, silk, and wool fabrics.[1]
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Paper Industry: Coloring of paper and paperboard.[2]
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Leather Industry: Shading of leather.[1]
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Other Applications: It can also be used in the formulation of inks, paints, and plastics.[2] Its heavy metal salts can be utilized as organic pigments.[1]
Toxicological Profile
General Concerns for Azo Dyes:
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Carcinogenicity and Mutagenicity: Some azo dyes have been shown to be carcinogenic and/or mutagenic. This is often attributed to the reductive cleavage of the azo bond, which can release potentially harmful aromatic amines.[3]
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Metabolism: Water-soluble azo dyes can be metabolized by the intestinal microflora.
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Regulation: The use of certain azo dyes that can release specific carcinogenic aromatic amines is restricted in many countries.[3]
It is crucial for researchers and professionals working with C.I. Direct Orange 15 to handle it with appropriate safety precautions, including the use of personal protective equipment (PPE) and adequate ventilation, to minimize exposure until more specific toxicological data becomes available.
Table 2: Summary of General Azo Dye Toxicology
| Toxicological Endpoint | General Findings for Azo Dyes |
| Acute Toxicity | Generally low, but can cause irritation. |
| Carcinogenicity | Some azo dyes are classified as carcinogens due to the potential release of aromatic amines. |
| Genotoxicity | Some azo dyes have shown mutagenic potential in various assays. |
| Metabolism | Reductive cleavage of the azo bond by intestinal bacteria is a key metabolic pathway. |
Signaling Pathways and Mechanism of Action
As of the current date, there is no published scientific literature detailing the specific interactions of C.I. Direct Orange 15 with biological systems at the molecular level. Consequently, no information is available regarding its effects on cellular signaling pathways or its mechanism of action in a biological context. This represents a significant knowledge gap and an area for future research.
Conclusion
C.I. Direct Orange 15 is a commercially significant stilbene azo dye with well-established applications in the textile, paper, and leather industries. Its synthesis from 4-nitrotoluene-2-sulfonic acid is understood in principle, though detailed laboratory protocols are not widely disseminated. The primary area of concern and a significant gap in knowledge is its toxicological profile and its interaction with biological systems. While general concerns about azo dyes exist, specific data for Direct Orange 15 is lacking. For researchers, scientists, and drug development professionals, this presents both a need for caution in handling and an opportunity for further investigation into its potential biological effects and mechanisms of action.
